molecular formula C13H16O3 B7794986 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde CAS No. 97024-29-8

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde

Cat. No.: B7794986
CAS No.: 97024-29-8
M. Wt: 220.26 g/mol
InChI Key: GJJMKJVTIZAUSF-UHFFFAOYSA-N
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Description

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde is an organic compound with the molecular formula C13H16O3. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a methoxy group at the 7th position and a carbaldehyde group at the 6th position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromane derivative.

    Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Formylation: The formyl group at the 6th position is introduced using formylation reactions such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 7-Methoxy-2,2-dimethylchromane-6-carboxylic acid

    Reduction: 7-Methoxy-2,2-dimethylchromane-6-methanol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2-dimethylchromane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. The methoxy group may influence the compound’s lipophilicity and ability to cross biological membranes, thereby affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylchromane-6-carbaldehyde: Lacks the methoxy group at the 7th position.

    7-Hydroxy-2,2-dimethylchromane-6-carbaldehyde: Has a hydroxy group instead of a methoxy group at the 7th position.

    7-Methoxy-2,2-dimethylchromane-6-methanol: The aldehyde group is reduced to a primary alcohol.

Uniqueness

7-Methoxy-2,2-dimethylchromane-6-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

7-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)5-4-9-6-10(8-14)11(15-3)7-12(9)16-13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJMKJVTIZAUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC(=C(C=C2O1)OC)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161204
Record name 3,4-Dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97024-29-8
Record name 3,4-Dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97024-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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